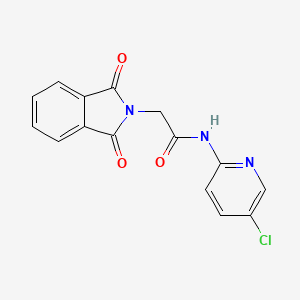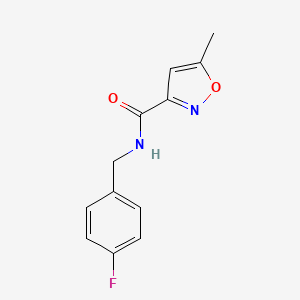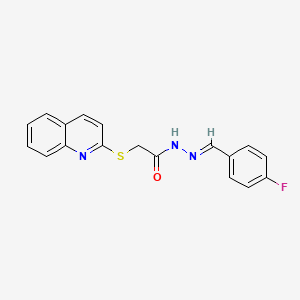![molecular formula C19H20N2O2S B5554524 1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)
1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazines represent a class of organic compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The compound "1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone" falls within this category, and its analysis involves understanding its synthesis, molecular structure, chemical reactions, physical, and chemical properties.
Synthesis Analysis
Piperazine derivatives, including those with complex substituents, are typically synthesized through reactions involving isothiocyanates, dibasic acid chlorides, or by acylation of N-monosubstituted ethylenediamines. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines is achieved from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution (Tung, 1957).
Molecular Structure Analysis
Molecular structure characterization of piperazine derivatives is commonly performed using techniques such as X-ray crystallography, which provides insights into the conformation and geometry of the molecule. For example, the crystal structure of related piperazine compounds has been determined, illustrating typical conformations and bond lengths (Little et al., 2008).
Chemical Reactions and Properties
Piperazine compounds participate in a variety of chemical reactions, including nucleophilic substitution and Michael addition. These reactions often lead to the formation of new derivatives with potential biological activities. For instance, electrochemical synthesis has been employed to generate novel arylthiobenzazoles from piperazine derivatives, showcasing the compound's versatility in chemical transformations (Amani & Nematollahi, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been involved in research exploring the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized through a one-pot Biginelli reaction, demonstrating a simple and efficient method for obtaining these compounds in good yield. The structural confirmation of these compounds, particularly those containing the morpholine moiety, was achieved through single crystal X-ray crystallography (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Potential Therapeutic Applications
Antidepressant Properties : The compound Lu AA21004, closely related to 1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone, has been identified as a novel antidepressant. Its metabolism was extensively studied using human liver microsomes, revealing its oxidative metabolism to various metabolites. This study underscores the importance of understanding the metabolic pathways of potential therapeutic agents (Hvenegaard et al., 2012).
Anti-Acetylcholinesterase Activity : Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share a structural resemblance with 1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone, has shown significant anti-acetylcholinesterase activity. This suggests potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Enzyme Interaction and Metabolic Studies
A comprehensive study on the oxidative metabolism of Lu AA21004 by cytochrome P450 enzymes and other enzymes in vitro has provided valuable insights into its metabolic pathways. Understanding these pathways is crucial for the development of new drugs, as it helps predict potential drug interactions and side effects (Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-(2-methylsulfanylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-7-9-15(10-8-14)21-12-11-20(13-18(21)22)19(23)16-5-3-4-6-17(16)24-2/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMRZNVYZSOVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)
![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)



![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)
![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)